molecular formula C15H10BrClO3 B15044549 2-(4-Bromophenyl)-2-oxoethyl 2-chlorobenzoate

2-(4-Bromophenyl)-2-oxoethyl 2-chlorobenzoate

Cat. No.: B15044549
M. Wt: 353.59 g/mol
InChI Key: KHERUXIUHUYJMN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 2-chlorobenzoate is an organic compound with the molecular formula C15H10BrClO3. This compound is characterized by the presence of a bromophenyl group and a chlorobenzoate ester, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-chlorobenzoate typically involves the esterification of 2-(4-bromophenyl)-2-oxoethanol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 2-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of substituted derivatives such as 2-(4-aminophenyl)-2-oxoethyl 2-chlorobenzoate.

    Reduction: Formation of 2-(4-bromophenyl)-2-hydroxyethyl 2-chlorobenzoate.

    Oxidation: Formation of 2-(4-bromophenyl)-2-oxoethyl 2-chlorobenzoic acid.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 2-chlorobenzoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate
  • 2-(4-Bromophenyl)-2-oxoethyl 2-methoxybenzoate
  • 2-(4-Bromophenyl)-2-oxoethyl 3,4-dimethoxybenzoate

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 2-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Biological Activity

2-(4-Bromophenyl)-2-oxoethyl 2-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological activities, including antitumor, antimicrobial, and enzyme inhibition properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-bromobenzoic acid with appropriate reagents under controlled conditions. For instance, one method utilizes sodium carbonate and dimethylformamide (DMF) as solvents, yielding a product that can be characterized using techniques such as NMR and IR spectroscopy to confirm the formation of the desired compound .

Antitumor Activity

Research indicates that derivatives of 2-(4-bromophenyl)-2-oxoethyl compounds exhibit promising antitumor activity. For example, studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. In vitro assays showed that certain derivatives led to significant reductions in cell viability, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For instance, some studies have reported that derivatives of this class can inhibit isozymes of 11β-hydroxysteroid dehydrogenases (11β-HSD1 and 11β-HSD2), which play crucial roles in cortisol metabolism. This inhibition could have implications for conditions related to cortisol dysregulation, such as Cushing's syndrome .

Case Studies

  • Antitumor Activity in Cell Lines : A study evaluated the effects of various 2-(4-bromophenyl)-2-oxoethyl derivatives on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against specific cancer types .
  • Antimicrobial Efficacy : A series of tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting it could serve as a lead compound for new antimicrobial agents .
  • Enzyme Inhibition Studies : Research focusing on enzyme kinetics revealed that certain derivatives effectively inhibited 11β-HSD enzymes, demonstrating competitive inhibition characteristics. This finding supports further investigation into their therapeutic potential for endocrine disorders .

Data Summary

Biological ActivityObservationsReferences
AntitumorSignificant reduction in cancer cell viability
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionCompetitive inhibition of 11β-HSD enzymes

Properties

Molecular Formula

C15H10BrClO3

Molecular Weight

353.59 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-chlorobenzoate

InChI

InChI=1S/C15H10BrClO3/c16-11-7-5-10(6-8-11)14(18)9-20-15(19)12-3-1-2-4-13(12)17/h1-8H,9H2

InChI Key

KHERUXIUHUYJMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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